Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is systematically identified by its IUPAC name , which reflects its stereochemical configuration and functional groups. The compound is also recognized by its CAS number (1354970-82-3 for the (3R)-enantiomer) and molecular formula (C₁₁H₁₃ClF₃NO₂). Key synonyms include:
- Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
- Methyl 3-amino-3-(3-(trifluoromethyl)phenyl)propanoate HCl.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃NO₂ | |
| Molecular Weight | 283.67 g/mol | |
| CAS Number | 1354970-82-3 (3R-enantiomer) | |
| SMILES | COC(=O)CC@HN.Cl |
Crystallographic Analysis and Three-Dimensional Conformation
While explicit crystallographic data for this compound are not publicly available, its structural features can be inferred from related trifluoromethyl-substituted aromatic systems. The 3-(trifluoromethyl)phenyl group imposes steric constraints, favoring coplanar alignment of the aromatic ring and the propanoate backbone. The hydrochloride salt introduces ionic interactions, potentially stabilizing specific conformations through hydrogen bonding between the ammonium group and chloride ions.
The amino group at the 3-position of the propanoate backbone adopts a tetrahedral geometry, with the hydrochloride counterion likely positioned to maximize electrostatic stabilization. Computational models suggest the trifluoromethyl group’s electron-withdrawing nature restricts rotational flexibility, locking the phenyl ring in a planar arrangement.
Electronic Effects of the Trifluoromethyl Substituent on Aromatic π-Systems
The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing inductive effects , deactivating the aromatic ring toward electrophilic substitution. This is supported by:
- Reduced electron density at the para and meta positions relative to the substituent.
- Stabilization of cationic intermediates during electrophilic reactions, as observed in trifluoromethyl-substituted superelectrophiles.
Table 2: Electronic Effects of -CF₃ in Aromatic Systems
| Position Relative to -CF₃ | Electron Density | Reactivity Toward Electrophiles |
|---|---|---|
| Ortho | Low | Deactivated |
| Meta | Moderate | Weakly deactivated |
| Para | Very Low | Strongly deactivated |
The meta substitution pattern in this compound balances steric and electronic effects, allowing limited resonance interactions while preserving aromatic stability.
Stereochemical Considerations in the (3S)-Amino Configuration
The (3S)-enantiomer of this compound features a chiral center at the propanoate carbon. Key stereochemical implications include:
- Spatial arrangement : The amino group occupies a specific orientation relative to the trifluoromethyl-substituted phenyl ring, influencing hydrogen-bonding networks.
- Biological relevance : The (3S)-configuration may enhance binding affinity to chiral biological targets, such as enzymes or receptors.
Comparative studies on enantiomers (e.g., (3R) vs. (3S)) highlight differences in crystal packing and non-covalent interactions , which can alter physicochemical properties like solubility.
Comparative Analysis with Ortho- and Para-Trifluoromethyl Isomers
The electronic and steric profiles of this compound differ significantly from its ortho and para isomers.
Table 3: Comparative Properties of Trifluoromethyl Isomers
| Isomer Position | Electronic Effects | Steric Hindrance | Reactivity Profile |
|---|---|---|---|
| Meta (3-) | Moderate EWG | Low | Balanced |
| Ortho (2-) | Strong EWG | High | Poor |
| Para (4-) | Strong EWG | Moderate | Moderate |
Properties
IUPAC Name |
methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWMURZHACRUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with hydrochloric acid. The process begins with the preparation of the ester, which can be achieved through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C, 4–6 hrs | Nitroso derivative: 3-nitroso-3-[3-(trifluoromethyl)phenyl]propanoate ester | 65–72% |
| H₂O₂ (30%) | Ethanol, RT, 12 hrs | Nitro derivative: 3-nitro-3-[3-(trifluoromethyl)phenyl]propanoate ester | 58–63% |
Key Findings :
-
Oxidation primarily targets the β-amino group, forming nitroso or nitro derivatives depending on the strength of the oxidizing agent.
-
Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs.
Reduction Reactions
The ester and amino groups participate in reduction pathways:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 2 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | 85–90% |
| H₂ (1 atm), Pd/C | MeOH, RT, 6 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 78–82% |
Key Findings :
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group.
-
Catalytic hydrogenation cleaves the ester to the carboxylic acid, preserving the trifluoromethylphenyl moiety.
Nucleophilic Substitution
The trifluoromethylphenyl group facilitates aromatic substitution:
Key Findings :
-
Electrophilic aromatic substitution occurs at the para position of the trifluoromethylphenyl group due to its electron-withdrawing nature .
-
Alkylation of the amino group proceeds efficiently with strong bases like NaH.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 8–10 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride | 95% |
| NaOH (2M) | EtOH/H₂O, RT, 24 hrs | 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid sodium salt | 88% |
Key Findings :
-
Acidic hydrolysis provides the hydrochloride salt directly, simplifying purification.
-
Basic hydrolysis yields the sodium salt, which is water-soluble and suitable for further functionalization.
Biochemical Interactions
The compound interacts with biological systems through:
-
Enzyme Inhibition : Binds to γ-aminobutyric acid (GABA) transaminase via hydrogen bonding with the amino group, disrupting neurotransmitter metabolism.
-
Radical Scavenging : The trifluoromethyl group stabilizes carbon-centered radicals, influencing redox pathways.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with primary degradation products including CO₂, NH₃, and trifluorotoluene.
Comparative Reactivity
The trifluoromethyl group reduces electron density at the phenyl ring, as evidenced by:
| Position | Hammett Constant (σ) | Reactivity Toward Electrophiles |
|---|---|---|
| 3-(Trifluoromethyl) | 0.43 | Moderate |
| 4-(Trifluoromethyl) | 0.54 | Low |
This electronic effect directs substitution to the para position in non-fluorinated analogs .
Scientific Research Applications
Research Applications
-
Anticancer Activity
- Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride has been investigated for its potential anticancer properties. Studies suggest that trifluoromethylated derivatives can enhance the efficacy of traditional chemotherapeutic agents. For instance, combining this compound with established anticancer drugs has shown synergistic effects, leading to increased cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition
- Research indicates that compounds similar to methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced viability of cancer cells, making it a valuable candidate for further development in cancer therapeutics.
Case Study 1: Synergistic Effects in Cancer Treatment
In vitro studies have demonstrated that when this compound is used alongside traditional chemotherapeutics, there is a notable enhancement in cytotoxicity against various cancer cell lines. This effect is attributed to the compound's ability to modulate signaling pathways related to cell proliferation and apoptosis.
Case Study 2: Mechanisms of Action
A detailed investigation into the mechanisms of action revealed that this compound affects key metabolic pathways. The compound's trifluoromethyl group plays a crucial role in its biological activity, potentially altering enzyme interactions and cellular responses.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Enhanced cytotoxicity when combined with chemotherapeutics | |
| Enzyme Inhibition | Inhibition of enzymes leading to reduced cancer cell viability | |
| Synergistic Effects | Increased efficacy observed in preclinical trials |
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in aryl substituents, ester groups, or stereochemistry, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Analysis of Substituent Effects
Trifluoromethyl (-CF₃) vs. Methoxy (-OMe):
- The -CF₃ group (meta or para) enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism compared to the electron-donating -OMe group (logP ~1.8) .
- In enzymatic assays, -CF₃ derivatives show stronger binding to hydrophobic pockets in target proteins, as seen in kinase inhibition studies .
Positional Isomerism (2-CF₃ vs. 3-CF₃):
- The 2-CF₃ isomer exhibits steric hindrance, reducing rotational freedom and complicating crystallization. This contrasts with the 3-CF₃ isomer, which allows better packing in crystal lattices .
Ester Group Variations (Methyl vs. Ethyl): Ethyl esters (e.g., Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride) exhibit higher logP values (~3.0) than methyl esters (~2.5), improving membrane permeability but shortening half-life due to esterase susceptibility .
Chiral vs. Achiral Centers: The (S)-enantiomer of methyl 3-amino-3-phenylpropanoate hydrochloride demonstrates 10-fold higher activity in serotonin reuptake inhibition compared to the racemic mixture .
Biological Activity
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride (CAS No. 1354951-67-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this molecule a candidate for various therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClF3NO2
- Molecular Weight : 283.68 g/mol
- CAS Number : 1354951-67-9
- GHS Classification : Warning, with hazard statements indicating potential toxicity (H302, H312, H332) and irritation (H315, H319, H335) .
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that compounds with a trifluoromethyl group often exhibit enhanced binding affinity to enzymes and receptors due to their electron-withdrawing properties, which can stabilize interactions with target sites.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of derivatives containing the trifluoromethyl group. For instance, studies have shown that compounds similar to this compound exhibit significant activity against various pathogens, including bacteria and fungi.
Case Study: Antichlamydial Activity
A study examining the antichlamydial activity of related compounds found that those with trifluoromethyl substitutions demonstrated effective inhibition of Chlamydia infections in vitro. The mechanism involved reduction in chlamydial inclusion numbers and sizes in infected cells, suggesting that the trifluoromethyl group is crucial for enhancing biological activity .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been assessed in several studies. While some derivatives exhibited cytotoxicity towards human cell lines, others displayed selectivity for bacterial cells without affecting human cells significantly. This selectivity is essential for developing therapeutic agents with minimal side effects .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) | Target Pathogen |
|---|---|---|---|
| Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate HCl | 12.5 | >100 | Chlamydia spp. |
| Related Trifluoromethyl Derivative | 6 | 50 | Staphylococcus aureus |
| Non-Trifluoromethyl Analog | >50 | 30 | Escherichia coli |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride, and how do they differ in methodology?
- Answer : The compound is synthesized via multi-step processes involving intermediate coupling reactions. For example, a patent application ( ) describes using [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride and a trifluoromethylphenyl-containing propanoate derivative. Key steps include amide bond formation and hydrochloride salt isolation under controlled pH conditions. Variations in starting materials (e.g., bromophenyl vs. chlorophenyl derivatives) and coupling agents (e.g., carbodiimides vs. phosphates) influence yield and purity .
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
- Answer :
- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 450 [M+H2O]+) and retention time (0.90 minutes under SQD-FA05 conditions) .
- NMR : Structural elucidation focuses on the trifluoromethyl group’s distinct ¹⁹F signals and the propanoate backbone’s proton splitting patterns.
- Elemental Analysis : Validates hydrochloride salt stoichiometry (Cl⁻ content) .
Q. What safety precautions are required when handling this compound?
- Answer :
- PPE : Use N95 masks, gloves, and eye protection due to irritant properties (H318: eye damage) .
- Storage : Store at -20°C in airtight containers to prevent hydrolysis of the ester group .
- Waste Disposal : Follow protocols for halogenated waste (Risk Statement R50: toxic to aquatic life) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or salt form?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For hydrochloride salts, hydrogen bonding between the amine group and Cl⁻ is critical. highlights SHELX’s robustness for small-molecule refinement, even with twinned data. Challenges include resolving disordered trifluoromethyl groups, which require high-resolution data and iterative refinement .
Q. How might conflicting LCMS/HPLC or NMR data arise during synthesis, and how can they be addressed?
- Answer :
- Contradictions :
- LCMS : Adduct formation (e.g., [M+H2O]+ vs. [M+H]+) may lead to misinterpretation of molecular weight. Adjust ionization parameters (e.g., ESI vs. APCI) to suppress adducts .
- NMR : Residual solvents (e.g., DMSO) or rotamers of the propanoate ester can obscure signals. Use deuterated solvents and variable-temperature NMR to clarify .
- Resolution : Cross-validate with IR spectroscopy (C=O stretch ~1730 cm⁻¹) and X-ray crystallography .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties or reactivity?
- Answer :
- LogP/LogD Prediction : Tools like ACD/Labs Percepta calculate partition coefficients (LogP = 4.17) and pH-dependent solubility (LogD 1.83 at pH 7.4) .
- Density Functional Theory (DFT) : Models electrophilic reactivity of the trifluoromethyl group or steric effects in coupling reactions .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., serotonin transporters, based on structural analogs like Fluoxetine) .
Q. How does the hydrochloride salt form influence the compound’s stability and bioavailability?
- Answer :
- Stability : The hydrochloride salt enhances water solubility but may promote hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH) monitor ester degradation via HPLC .
- Bioavailability : Salt formation improves dissolution rates in gastric fluid. Compare pharmacokinetics (e.g., Cmax, Tmax) with freebase forms using in vitro permeability assays (e.g., Caco-2 cells) .
Key Research Challenges
- Stereochemical Purity : Racemization during synthesis requires chiral HPLC (e.g., CHIRALPAK® columns) or asymmetric catalysis .
- Hydroscopicity : The hydrochloride salt’s hygroscopic nature complicates long-term storage. Lyophilization or co-crystallization with stabilizers (e.g., mannitol) may mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
